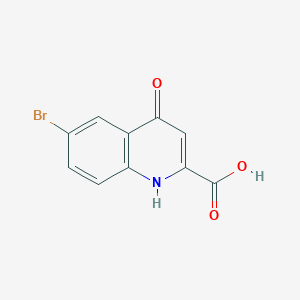
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine
Vue d'ensemble
Description
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is an organic compound . It is also known as MPPI and is primarily used in scientific research.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine is C10H19N3O . The structure of this compound can be found in various databases such as PubChem and ChemicalBook .Applications De Recherche Scientifique
Antimycobacterial Activities and Structure-Activity Relationship
Piperazine derivatives, including compounds structurally related to 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine, have shown significant antimycobacterial activities. These compounds, particularly those containing the piperazine core, have been extensively studied for their potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) analysis of these compounds reveals that the piperazine moiety is crucial for their antimycobacterial efficacy. This insight is invaluable for medicinal chemists aiming to develop safer, selective, and cost-effective anti-TB molecules (Girase et al., 2020).
Therapeutic Uses and Patent Review of Piperazine Derivatives
Piperazine and its analogues have been identified in a plethora of drugs across various therapeutic categories, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification in the substitution pattern on the piperazine nucleus can markedly influence the medicinal potential of the resultant molecules. A comprehensive review of patents containing piperazine compounds with therapeutic uses highlights the versatility of this scaffold in drug design, underscoring its role in the development of new treatments for diverse diseases (Rathi et al., 2016).
Metabolism and Pharmacokinetic Properties
The metabolism of arylpiperazine derivatives, a category to which 1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine belongs, involves extensive pre-systemic and systemic processing, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites have varied effects on serotonin receptor-related functions in humans and animals, highlighting the importance of understanding their pharmacokinetic and pharmacodynamic properties for the development of arylpiperazine-based therapeutics (Caccia, 2007).
Development of Macozinone for TB Treatment
Macozinone, a piperazine-benzothiazinone derivative currently in clinical trials for tuberculosis (TB) treatment, exemplifies the application of piperazine derivatives in addressing global health challenges. The compound targets decaprenylphosphoryl ribose oxidase DprE1, essential for the cell wall synthesis in Mycobacterium tuberculosis. Early clinical studies suggest promising outcomes, potentially leading to more efficient TB drug regimens (Makarov & Mikušová, 2020).
Piperazines in the Treatment of Leishmaniasis
Piper spp., particularly P. aduncun and P. mollicomum Kunth, have been explored for their leishmanicidal activity. Compounds from these species, including piperazines, have shown effectiveness against both promastigote and amastigote forms of Leishmania, highlighting the potential of piperazine derivatives in developing treatments for cutaneous and visceral leishmaniasis (Peixoto et al., 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
Modifications of the pyrrolidine structure have been reported to optimize the pharmacokinetic profile of related compounds .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological profiles, suggesting that 1-methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine may also have diverse effects .
Propriétés
IUPAC Name |
(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYNRDLXGBFSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(pyrrolidin-2-ylcarbonyl)piperazine | |
CAS RN |
116818-82-7 | |
| Record name | 1-methyl-4-(pyrrolidine-2-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



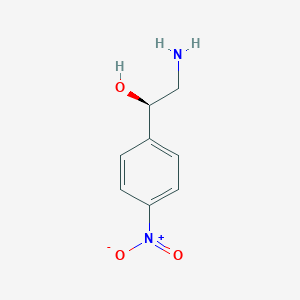



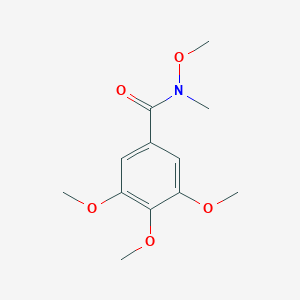

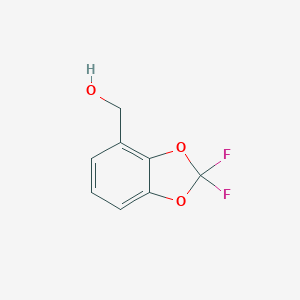
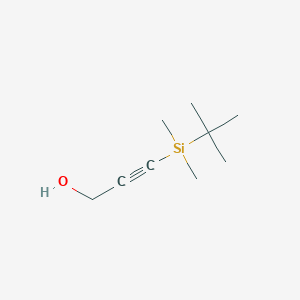
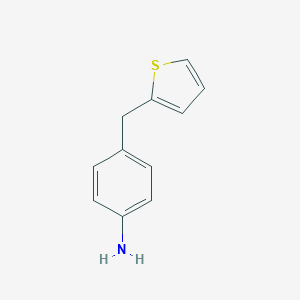
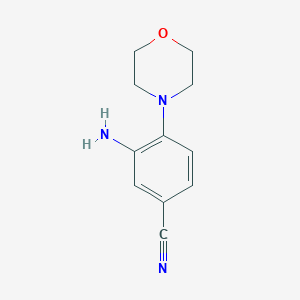
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
